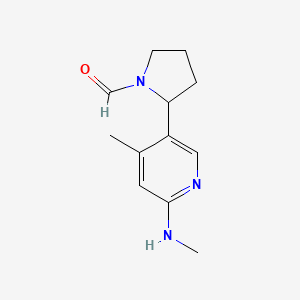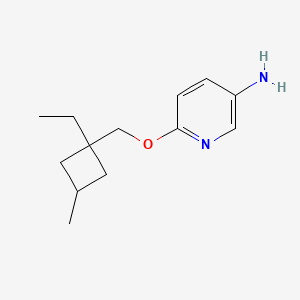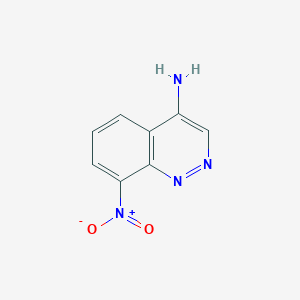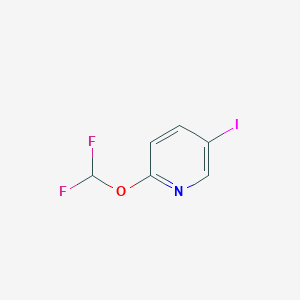
2-(Difluoromethoxy)-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-iodopyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and an iodine atom attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-5-iodopyridine can be achieved through several synthetic routes. One common method involves the difluoromethylation of 5-iodopyridine. This process typically requires the use of difluoromethylating agents, such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph), in the presence of a base and a suitable solvent. The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The difluoromethoxy group can undergo oxidation to form difluoromethoxy-substituted pyridine N-oxides. Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typically used.
Reduction Reactions: The compound can be reduced to form difluoromethoxy-substituted pyridines with different substitution patterns. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Scientific Research Applications
2-(Difluoromethoxy)-5-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex fluorinated heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of drug candidates with improved pharmacokinetic profiles.
Industry: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the difluoromethoxy group.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
2-(Difluoromethoxy)-5-iodopyridine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-5-iodopyridine: This compound has a trifluoromethoxy group (-OCF3) instead of a difluoromethoxy group, which can result in different electronic properties and reactivity.
2-(Difluoromethoxy)-5-bromopyridine: The presence of a bromine atom instead of iodine can affect the compound’s reactivity and the types of reactions it undergoes.
2-(Difluoromethoxy)-5-chloropyridine: Similar to the bromine analog, the chlorine atom can influence the compound’s chemical behavior and its applications.
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group and the iodine atom, which imparts distinct properties and reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-(difluoromethoxy)-5-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-5-2-1-4(9)3-10-5/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNBPCEMYUPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
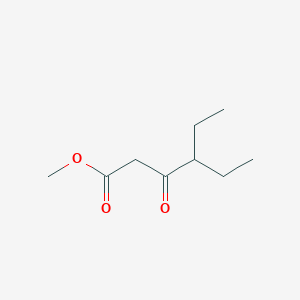
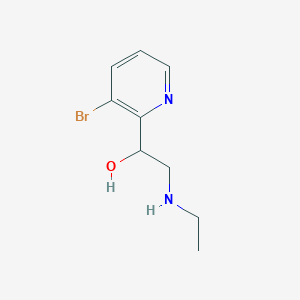
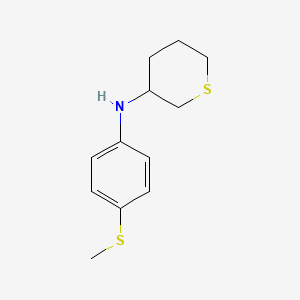


![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
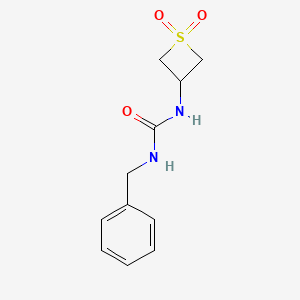
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)

